molecular formula C18H13NO7 B139618 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa CAS No. 96614-52-7

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Cat. No. B139618
CAS RN: 96614-52-7
M. Wt: 355.3 g/mol
InChI Key: ZMFOCUAXRJOPCJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (1,3-BDO-N-P-DTD) is an important organic compound in the field of organic chemistry. It is a versatile building block used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in scientific research, as well as in industrial and medical applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves the reaction of 1,3-Benzodioxole with N-phthalimido DL-threo-Droxidopa in the presence of a suitable catalyst.

Starting Materials
1,3-Benzodioxole, N-phthalimido DL-threo-Droxidopa

Reaction
Step 1: Dissolve 1,3-Benzodioxole and N-phthalimido DL-threo-Droxidopa in a suitable solvent such as dichloromethane or chloroform., Step 2: Add a suitable catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3.OEt2) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature or at a suitable temperature for a suitable duration of time., Step 4: Quench the reaction by adding a suitable quenching agent such as water or sodium bicarbonate., Step 5: Extract the product using a suitable organic solvent such as ethyl acetate or diethyl ether., Step 6: Purify the product using column chromatography or recrystallization.

Mechanism Of Action

1,3-BDO-N-P-DTD acts as a nucleophile in the reaction sequence, forming a dioxolane intermediate. This intermediate is then hydrolyzed to form the desired product. The reaction is highly efficient and yields high purity products.

Biochemical And Physiological Effects

1,3-BDO-N-P-DTD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have neuroprotective and anti-cancer properties. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

1,3-BDO-N-P-DTD is a versatile building block for the synthesis of a wide range of compounds. It is highly efficient, yielding high purity products. However, it is important to note that the reaction is sensitive to temperature, pH, and other environmental factors, and must be carefully monitored and controlled.

Future Directions

1,3-BDO-N-P-DTD has numerous potential applications in scientific research, as well as in industrial and medical applications. Future research could focus on the development of new synthesis methods for 1,3-BDO-N-P-DTD, as well as the development of novel compounds derived from 1,3-BDO-N-P-DTD. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1,3-BDO-N-P-DTD, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential industrial applications of 1,3-BDO-N-P-DTD.

Scientific Research Applications

1,3-BDO-N-P-DTD is widely used in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. It has been used as a substrate for enzyme-catalyzed reactions, as well as in the synthesis of novel small molecules. It is also used in the synthesis of polymers, such as polyamides and polyurethanes.

properties

IUPAC Name

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

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